Decitabine Impurity 3
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Overview
Description
. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Decitabine formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decitabine Impurity 3 involves the hydrolysis and subsequent esterification of Decitabine under specific conditions. The process typically includes:
Esterification: The hydrolyzed product is then esterified using 4-methylbenzoic acid under controlled conditions to form the final impurity.
Industrial Production Methods
Industrial production of this compound is generally carried out during the large-scale synthesis of Decitabine. The process involves:
Bulk Solution Preparation: Decitabine is dissolved in an appropriate solvent.
Lyophilization: The solution is lyophilized to obtain a stable powder form, minimizing impurity formation.
Controlled Degradation: Specific conditions are maintained to control the degradation process, ensuring the formation of this compound in measurable quantities.
Chemical Reactions Analysis
Types of Reactions
Decitabine Impurity 3 undergoes several types of chemical reactions, including:
Hydrolysis: The compound is prone to hydrolytic degradation, especially in aqueous solutions.
Esterification: Formation of ester bonds with 4-methylbenzoic acid.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Esterification: 4-methylbenzoic acid, catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
The major product formed from these reactions is this compound itself, along with other minor impurities depending on the reaction conditions .
Scientific Research Applications
Decitabine Impurity 3 is primarily used in:
Pharmaceutical Research: To study the stability and degradation pathways of Decitabine.
Quality Control: Ensuring the purity of Decitabine formulations by monitoring impurity levels.
Analytical Method Development: Used as a reference standard in the development and validation of analytical methods for Decitabine.
Mechanism of Action
Decitabine Impurity 3 does not have a direct therapeutic effect but is crucial in understanding the degradation and stability of Decitabine. The impurity formation involves hydrolytic and esterification pathways, which are essential for developing stable pharmaceutical formulations .
Comparison with Similar Compounds
Similar Compounds
Decitabine Impurity 1: Another byproduct formed during Decitabine synthesis.
Decitabine Impurity 2: Includes alpha and beta isomers.
Decitabine Hydroxy Impurity Related Compound 3: A related compound with similar hydrolytic properties.
Uniqueness
Decitabine Impurity 3 is unique due to its specific esterification with 4-methylbenzoic acid, which distinguishes it from other impurities formed during Decitabine synthesis .
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[3,5-dihydroxy-3-(2-methylbenzoyl)oxolan-2-yl]-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C21H22O6/c1-12-7-3-5-9-14(12)17(23)18(24)20-21(26,11-16(22)27-20)19(25)15-10-6-4-8-13(15)2/h3-10,16,18,20,22,24,26H,11H2,1-2H3 |
InChI Key |
PPWOTEOMTUCSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)O)(C(=O)C3=CC=CC=C3C)O)O |
Origin of Product |
United States |
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